molecular formula C24H40O4 B1458803 Chenodeoxycholic acid-24-13C CAS No. 52918-92-0

Chenodeoxycholic acid-24-13C

カタログ番号 B1458803
CAS番号: 52918-92-0
分子量: 393.6 g/mol
InChIキー: RUDATBOHQWOJDD-NIOAGLPLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chenodeoxycholic acid (CDCA), 3α,7α-dihydroxy-5β-cholan-24-oic acid, is a primary bile acid generated in the liver from cholesterol . It works by dissolving the cholesterol that makes gallstones and inhibiting production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones .


Synthesis Analysis

An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure . The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes in 72-83% yield . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids in yield of 80-90% of labeled sodium cyanide used .


Molecular Structure Analysis

The molecular formula of Chenodeoxycholic acid-24-13C is C24H40O4 . The average mass is 392.572 Da and the monoisotopic mass is 392.292664 Da .


Chemical Reactions Analysis

The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids .


Physical And Chemical Properties Analysis

The molecular weight of Chenodeoxycholic acid-24-13C is 393.6 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass is 393.29601459 g/mol and the Monoisotopic Mass is 393.29601459 g/mol .

科学的研究の応用

Treatment of Cholesterol Gallstones

CDCA has been used clinically for the dissolution of gallbladder stones. It operates by reducing the cholesterol saturation of bile, which helps dissolve cholesterol gallstones. The typical dosage ranges from 375 to 750 mg/day , with a success rate of 8 to 18% . However, due to the advent of laparoscopic cholecystectomy and the higher efficacy of ursodeoxycholic acid (UDCA), the use of CDCA for this purpose has declined .

Cerebrotendinous Xanthomatosis (CTX) Therapy

In 2017, CDCA was approved for treating CTX, a rare autosomal recessive disorder. CTX patients have mutations in the CYP27A1 gene, leading to abnormal lipid storage. CDCA therapy, at doses up to 750 mg/day , can decrease plasma levels of cholestanol and stabilize neurological symptoms .

Regulation of Metabolic Pathways

CDCA is the physiological ligand for the bile acid sensor farnesoid X receptor (FXR). It regulates genes involved in bile acid, lipid, and glucose metabolism. CDCA also influences the activity of nuclear receptors like HNF4α and LRH1, which bind to the CYP7A1 gene promoter in liver cells .

Influence on Glucagon-like Peptide-1 (GLP-1) Secretion

CDCA can promote the release of GLP-1 in diabetic patients, likely by activating the G protein-coupled receptor GPBAR1 (TGR5). This effect is particularly relevant for understanding the hormonal changes after bariatric surgeries and could have implications for diabetes treatment .

Study of Enzyme Inhibition

CDCA is a potent inhibitor of the enzyme CYP27A1. Research involving CDCA-24-13C can help understand the enzyme’s role in cholesterol breakdown and its implications in disorders like CTX .

Pharmacological Research in Biotechnology and Transplantation

CDCA’s pharmacological properties are being studied in the context of transplantation, particularly for assessing survival rates, inflammation profiles, and concentrations of bile acids and pro-inflammatory biomarkers in biological samples .

作用機序

Target of Action

Chenodeoxycholic acid-24-13C, a primary bile acid, targets cholesterol in the body . It is naturally found in the body and is generated in the liver from cholesterol . It also targets other bile acids that can be harmful to liver cells when levels are elevated .

Mode of Action

Chenodeoxycholic acid-24-13C works by dissolving the cholesterol that makes gallstones . It inhibits the production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .

Biochemical Pathways

Chenodeoxycholic acid-24-13C affects the biochemical pathways related to cholesterol and bile acid secretion . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .

Pharmacokinetics

Chenodeoxycholic acid-24-13C is believed to suppress hepatic synthesis of cholesterol and cholic acid, and inhibit biliary cholesterol secretion . This leads to increased production of cholesterol unsaturated bile thereby allowing for dissolution of gallstones . It is also known to undergo an enterohepatic circulation .

Result of Action

The result of Chenodeoxycholic acid-24-13C’s action is the reduction of levels of cholesterol in the bile, helping gallstones that are made predominantly of cholesterol to dissolve . It is ineffective with stones of a high calcium or bile acid content .

Action Environment

The action of Chenodeoxycholic acid-24-13C can be influenced by environmental factors such as diet. Reduction in dietary cholesterol is thought to possibly enhance its effect .

Safety and Hazards

Chenodeoxycholic acid-24-13C can cause skin irritation and serious eye irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-NIOAGLPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chenodeoxycholic acid-24-13C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chenodeoxycholic acid-24-13C
Reactant of Route 2
Chenodeoxycholic acid-24-13C
Reactant of Route 3
Chenodeoxycholic acid-24-13C
Reactant of Route 4
Chenodeoxycholic acid-24-13C
Reactant of Route 5
Chenodeoxycholic acid-24-13C
Reactant of Route 6
Chenodeoxycholic acid-24-13C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。